4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenylisoxazol-5(4H)-one
Description
4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenylisoxazol-5(4H)-one is a heterocyclic compound featuring an isoxazol-5(4H)-one core substituted with a benzodioxole moiety and a phenyl group. This compound is of interest in medicinal chemistry and materials science due to its structural versatility and functionalizability .
Properties
CAS No. |
6286-57-3 |
|---|---|
Molecular Formula |
C17H11NO4 |
Molecular Weight |
293.27 g/mol |
IUPAC Name |
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C17H11NO4/c19-17-13(16(18-22-17)12-4-2-1-3-5-12)8-11-6-7-14-15(9-11)21-10-20-14/h1-9H,10H2/b13-8- |
InChI Key |
HXPYADVNHOGEER-JYRVWZFOSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=NOC3=O)C4=CC=CC=C4 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=NOC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenylisoxazol-5(4H)-one typically involves a multi-step process. One common method includes the condensation of benzo[d][1,3]dioxole carbaldehyde with a suitable hydrazine derivative, followed by cyclization to form the isoxazole ring. The reaction conditions often require the use of solvents such as acetone, ethyl acetate (EtOAc), and ethanol (EtOH), and may involve heating and the use of catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and eco-friendly techniques, such as the use of water bath sonicators, can be applied to optimize the synthesis process. These methods aim to minimize waste and reduce the environmental impact of chemical production .
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenylisoxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives .
Scientific Research Applications
4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenylisoxazol-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of sensors and other analytical tools for detecting heavy metal ions
Mechanism of Action
The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenylisoxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cellular receptors or enzymes, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Structural Comparison with Analogous Isoxazolone Derivatives
Substituent Variations and Electronic Effects
The target compound differs from its analogs primarily in the substituent at the 4-position of the isoxazolone ring. Key structural analogs include:
Key Observations :
- The benzodioxole group in the target compound introduces steric bulk and electron-withdrawing effects due to the oxygen atoms, which may influence reactivity and intermolecular interactions compared to methoxy (SULZAC) or dimethylamino (IDIBEE) analogs .
Crystallographic and Spectroscopic Comparisons
- Crystal Packing : Derivatives like SULZAC and IDIBEE form distinct crystal lattices due to substituent-driven hydrogen bonding and van der Waals interactions. The benzodioxole group in the target compound may favor tighter packing due to its planar geometry .
- NMR Shifts :
- The vinyl proton (H-4) in 4-(4-ethylbenzylidene)-3-phenylisoxazol-5(4H)-one (4n) resonates at δ 7.78 ppm , whereas benzodioxole derivatives may exhibit downfield shifts due to the electron-withdrawing dioxole ring .
- Methoxy-substituted analogs (e.g., SULZAC) show upfield shifts for aromatic protons compared to benzodioxole derivatives .
Physicochemical and Functional Comparisons
Reactivity and Stability
- Electrochemical Applications : The benzodioxole moiety in derivatives like BDMMBSH () enables selective heavy-metal ion detection (e.g., Pb²⁺), attributed to the dioxole ring’s chelating capacity. This contrasts with methoxy or alkyl-substituted analogs, which lack such specificity .
- Thermal Stability : Alkyl-substituted derivatives (e.g., 4n) exhibit lower melting points (~150–160°C) compared to benzodioxole analogs, which may decompose at higher temperatures due to oxidative instability .
Q & A
Advanced Research Question
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds ( ).
- pH stability : UV-vis spectroscopy to monitor absorbance changes in buffers (pH 2–12) over 24 hours .
- Photostability : Expose to UV light (254 nm) and track degradation via HPLC .
How does the presence of electron-donating groups on the benzodioxole moiety affect the compound's electrochemical sensing capabilities?
Advanced Research Question
shows that substituents like -NMe₂ or -OCH₃ enhance sensor performance:
- Mechanism : Electron-donating groups increase electron density, improving redox activity for heavy metal detection (e.g., Pb²⁺).
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
